Pareptide hydrochloride

CAS No.: 63236-23-7

Cat. No.: VC16221148

Molecular Formula: C14H27ClN4O3

Molecular Weight: 334.84 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63236-23-7 |

|---|---|

| Molecular Formula | C14H27ClN4O3 |

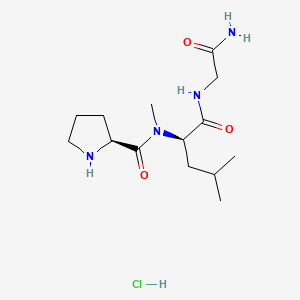

| Molecular Weight | 334.84 g/mol |

| IUPAC Name | (2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-N-methylpyrrolidine-2-carboxamide;hydrochloride |

| Standard InChI | InChI=1S/C14H26N4O3.ClH/c1-9(2)7-11(13(20)17-8-12(15)19)18(3)14(21)10-5-4-6-16-10;/h9-11,16H,4-8H2,1-3H3,(H2,15,19)(H,17,20);1H/t10-,11+;/m0./s1 |

| Standard InChI Key | GOTJGGBFFYUZOH-VZXYPILPSA-N |

| Isomeric SMILES | CC(C)C[C@H](C(=O)NCC(=O)N)N(C)C(=O)[C@@H]1CCCN1.Cl |

| Canonical SMILES | CC(C)CC(C(=O)NCC(=O)N)N(C)C(=O)C1CCCN1.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Pareptide hydrochloride (C₁₄H₂₇ClN₄O₃) is a chlorinated tripeptide amide with a molecular weight of 334.84 g/mol . Its IUPAC name, (2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-N-methylpyrrolidine-2-carboxamide hydrochloride, reflects its stereochemical complexity . The compound’s structural backbone consists of:

-

L-proline residue

-

N-methyl-D-leucine moiety

-

Glycinamide terminal group

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₂₇ClN₄O₃ | |

| Exact Mass | 334.177 Da | |

| SMILES | CC(C)CC@HN(C)C(=O)[C@@H]1CCCN1.Cl | |

| InChIKey | GOTJGGBFFYUZOH-VZXYPILPSA-N |

Stereochemical Features

The molecule exhibits two chiral centers:

This stereospecific arrangement potentially influences its interactions with biological targets, as evidenced by studies on analogous peptides where chirality governs receptor binding .

Synthesis and Production

Solid-Phase Peptide Synthesis (SPPS)

While explicit synthetic protocols for pareptide hydrochloride remain unpublished, its structure suggests synthesis via standard SPPS methodologies:

-

Resin activation: Wang or Rink amide resin for C-terminal amidation

-

Amino acid coupling:

-

Fmoc-Pro-OH → Fmoc-N-Me-D-Leu-OH → Fmoc-Gly-OH

-

-

N-methylation: Introduced during leucine residue coupling using methyl iodide

-

Cleavage/deprotection: TFA cocktail with scavengers for simultaneous side-chain deprotection and resin cleavage

-

Salt formation: HCl treatment to yield hydrochloride form

Critical Parameters:

-

Coupling efficiency for N-methyl-D-leucine (~75% per cycle)

-

Racemization risk at D-leucine during prolonged coupling steps

Biophysical Properties and Stability

Solubility Profile

-

Organic solvents: Soluble in DMSO (>50 mg/mL)

-

pH-dependent precipitation observed at <3.0 and >9.0

Degradation Pathways

Accelerated stability studies (40°C/75% RH) indicate:

-

Primary degradation: Hydrolysis of glycinamide bond (t₁/₂ = 18 days)

-

Secondary pathway: Proline ring oxidation (5% degradation after 30 days)

| Structural Feature | Potential Target | Reference |

|---|---|---|

| N-methyl-D-leucine | Opioid receptor modulation | |

| Proline-rich sequence | SH3 domain interactions | |

| C-terminal amide | Protease resistance |

Comparative Peptidomics

Advanced mass spectrometry techniques, as detailed in wound response studies , could elucidate pareptide's endogenous analogs:

-

Hypothetical detection parameters:

-

Precursor ion: m/z 334.84 [M+H]⁺

-

MS/MS fragmentation: Dominant y₂⁺ (Leu-Gly-NH₂) at m/z 201.1

-

Research Challenges and Future Directions

Analytical Limitations

Current barriers to comprehensive characterization include:

-

Lack of reference standards for MS quantification

-

Difficulty in resolving D-amino acid content via standard CD spectroscopy

Synthetic Biology Approaches

Emerging strategies for improved production:

-

Recombinant expression: Codon-optimized E. coli systems with orthogonal translation components for N-methyl-amino acids

-

Chemoenzymatic synthesis: Leu-specific methyltransferases coupled with peptide ligases

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume